molecular formula C13H18ClN3 B12233421 1,5-dimethyl-N-(2-phenylethyl)pyrazol-3-amine;hydrochloride

1,5-dimethyl-N-(2-phenylethyl)pyrazol-3-amine;hydrochloride

Cat. No.: B12233421
M. Wt: 251.75 g/mol
InChI Key: ITUQOXMBCMGIDH-UHFFFAOYSA-N
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Description

1,5-dimethyl-N-(2-phenylethyl)pyrazol-3-amine;hydrochloride is a chemical compound with the molecular formula C13H18ClN3. It belongs to the class of pyrazole derivatives, which are known for their diverse applications in medicinal chemistry, agrochemistry, and material science. This compound is characterized by the presence of a pyrazole ring substituted with methyl and phenylethyl groups, making it a unique structure with potential biological and chemical properties.

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 1,5-dimethyl-N-(2-phenylethyl)pyrazol-3-amine;hydrochloride typically involves the cyclization of appropriate precursors. One common method is the reaction of 1,5-dimethylpyrazole with 2-phenylethylamine under acidic conditions to form the desired product. The reaction is usually carried out in the presence of a suitable solvent, such as ethanol or methanol, at elevated temperatures to facilitate the cyclization process.

Industrial Production Methods

In an industrial setting, the production of this compound may involve continuous flow reactors to ensure consistent quality and yield. The use of catalysts and optimized reaction conditions can enhance the efficiency of the synthesis. Additionally, purification steps such as recrystallization or chromatography are employed to obtain the compound in its pure form.

Chemical Reactions Analysis

Types of Reactions

1,5-dimethyl-N-(2-phenylethyl)pyrazol-3-amine;hydrochloride undergoes various chemical reactions, including:

    Oxidation: The compound can be oxidized to form corresponding pyrazole oxides.

    Reduction: Reduction reactions can convert the compound into its corresponding amine derivatives.

    Substitution: The phenylethyl group can be substituted with other functional groups under appropriate conditions.

Common Reagents and Conditions

    Oxidation: Common oxidizing agents include hydrogen peroxide and potassium permanganate.

    Reduction: Reducing agents such as sodium borohydride and lithium aluminum hydride are used.

    Substitution: Reagents like halogens or alkylating agents are employed for substitution reactions.

Major Products Formed

The major products formed from these reactions include pyrazole oxides, amine derivatives, and substituted pyrazoles, depending on the specific reaction conditions and reagents used.

Scientific Research Applications

1,5-dimethyl-N-(2-phenylethyl)pyrazol-3-amine;hydrochloride has several scientific research applications:

    Chemistry: It serves as a building block for the synthesis of more complex heterocyclic compounds.

    Biology: The compound is studied for its potential biological activities, including antimicrobial and anti-inflammatory properties.

    Medicine: Research is ongoing to explore its potential as a therapeutic agent for various diseases.

    Industry: It is used in the development of new materials with specific properties, such as catalysts and sensors.

Mechanism of Action

The mechanism of action of 1,5-dimethyl-N-(2-phenylethyl)pyrazol-3-amine;hydrochloride involves its interaction with specific molecular targets. The compound can bind to enzymes or receptors, modulating their activity and leading to various biological effects. The exact pathways and targets depend on the specific application and the biological system being studied.

Comparison with Similar Compounds

Similar Compounds

    1,5-dimethyl-N-phenylpyrazol-3-amine: Similar structure but with a phenyl group instead of a phenylethyl group.

    1,5-dimethylpyrazole: Lacks the phenylethyl group, making it less complex.

    2-phenylethylamine: Contains the phenylethyl group but lacks the pyrazole ring.

Uniqueness

1,5-dimethyl-N-(2-phenylethyl)pyrazol-3-amine;hydrochloride is unique due to the combination of the pyrazole ring with both methyl and phenylethyl substitutions. This unique structure imparts specific chemical and biological properties that are not observed in its simpler analogs.

Properties

Molecular Formula

C13H18ClN3

Molecular Weight

251.75 g/mol

IUPAC Name

1,5-dimethyl-N-(2-phenylethyl)pyrazol-3-amine;hydrochloride

InChI

InChI=1S/C13H17N3.ClH/c1-11-10-13(15-16(11)2)14-9-8-12-6-4-3-5-7-12;/h3-7,10H,8-9H2,1-2H3,(H,14,15);1H

InChI Key

ITUQOXMBCMGIDH-UHFFFAOYSA-N

Canonical SMILES

CC1=CC(=NN1C)NCCC2=CC=CC=C2.Cl

Origin of Product

United States

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